Cas no 1781606-88-9 (2-(Difluoromethoxy)ethanol)

2-(Difluoromethoxy)ethanol is a fluorinated organic compound characterized by the presence of a difluoromethoxy group (–OCHF₂) attached to an ethanol backbone. This structure imparts unique physicochemical properties, including enhanced stability and solubility in both polar and nonpolar media. The compound is of interest in pharmaceutical and agrochemical applications due to its ability to modulate bioavailability and metabolic resistance. Its fluorinated moiety contributes to improved lipophilicity and electron-withdrawing effects, making it a valuable intermediate in the synthesis of bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in specialized chemical processes.
2-(Difluoromethoxy)ethanol structure
2-(Difluoromethoxy)ethanol structure
商品名:2-(Difluoromethoxy)ethanol
CAS番号:1781606-88-9
MF:C3H6F2O2
メガワット:112.075348377228
MDL:MFCD28538893
CID:4704966
PubChem ID:19828973

2-(Difluoromethoxy)ethanol 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethoxy)ethan-1-ol
    • SCHEMBL226220
    • EN300-195830
    • 1781606-88-9
    • 2-(difluoromethoxy)ethanol
    • IHIKAQWBBZLXFF-UHFFFAOYSA-N
    • 2-(Difluoromethoxy)ethanol
    • MDL: MFCD28538893
    • インチ: 1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2
    • InChIKey: IHIKAQWBBZLXFF-UHFFFAOYSA-N
    • ほほえんだ: FC(OCCO)F

計算された属性

  • せいみつぶんしりょう: 112.03358575g/mol
  • どういたいしつりょう: 112.03358575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 39.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-(Difluoromethoxy)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D423695-50mg
2-(Difluoromethoxy)ethanol
1781606-88-9
50mg
$913.00 2023-05-18
Enamine
EN300-195830-1.0g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 95%
1g
$2239.0 2023-06-03
Enamine
EN300-195830-0.05g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 95%
0.05g
$595.0 2023-09-17
Enamine
EN300-195830-5g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 95%
5g
$6492.0 2023-09-17
Enamine
EN300-195830-5.0g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 95%
5g
$6492.0 2023-06-03
1PlusChem
1P01BHZS-250mg
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 97%
250mg
$1432.00 2024-06-18
1PlusChem
1P01BHZS-5g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 97%
5g
$8086.00 2024-06-18
1PlusChem
1P01BHZS-1g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 97%
1g
$2830.00 2024-06-18
1PlusChem
1P01BHZS-10g
2-(difluoromethoxy)ethan-1-ol
1781606-88-9 97%
10g
$11961.00 2024-06-18
TRC
D423695-10mg
2-(Difluoromethoxy)ethanol
1781606-88-9
10mg
$201.00 2023-05-18

2-(Difluoromethoxy)ethanol 関連文献

2-(Difluoromethoxy)ethanolに関する追加情報

Introduction to 2-(Difluoromethoxy)ethanol (CAS No. 1781606-88-9)

2-(Difluoromethoxy)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1781606-88-9, is a fluorinated ether alcohol that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structural motif—a hydroxyl group attached to a difluoromethoxy-substituted ethyl chain—exhibits a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents and specialty chemicals.

The molecular structure of 2-(Difluoromethoxy)ethanol consists of an ethyl backbone with a hydroxyl (-OH) functional group at one end and a difluoromethoxy (-OCHF₂) moiety at the other. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. The presence of fluorine atoms introduces electronic and steric effects that can influence the reactivity and selectivity of the compound, which is particularly relevant in medicinal chemistry where subtle structural modifications can significantly impact biological activity.

In recent years, 2-(Difluoromethoxy)ethanol has been explored as a key intermediate in the synthesis of fluorinated pharmaceuticals. Fluoroalkyl groups are widely incorporated into drug molecules due to their ability to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity. The difluoromethoxy group, in particular, has been shown to confer additional advantages such as increased binding affinity to certain enzymes and receptors, making it a valuable pharmacophore in drug design.

One of the most compelling applications of 2-(Difluoromethoxy)ethanol is in the development of antiviral and anticancer agents. Researchers have leveraged its structural features to create novel compounds with enhanced efficacy against various diseases. For instance, studies have demonstrated that derivatives of 2-(Difluoromethoxy)ethanol can inhibit viral proteases by stabilizing transition states through the presence of fluorine atoms. Similarly, in oncology research, fluorinated ethers have been investigated for their potential to disrupt tumor cell proliferation by interfering with key signaling pathways.

The synthesis of 2-(Difluoromethoxy)ethanol typically involves multi-step organic transformations, often starting from commercially available precursors such as ethylene oxide or 1,1-difluoro-2-hydroxypropane. Advanced synthetic methodologies, including catalytic fluorination and cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a synthetic intermediate and underscore the growing interest in fluorinated compounds within the pharmaceutical industry.

Recent advancements in computational chemistry have further enhanced the utility of 2-(Difluoromethoxy)ethanol in drug discovery. Molecular modeling studies have revealed insights into how the difluoromethoxy group interacts with biological targets, providing a rational basis for designing more effective drug candidates. These computational approaches complement experimental efforts, enabling researchers to predict and optimize the properties of fluorinated derivatives with greater precision.

Another area where 2-(Difluoromethoxy)ethanol has shown promise is in materials science. Fluorinated ethers are known for their unique solvency properties and low surface tension, making them useful in formulations such as liquid crystals and polymer additives. The incorporation of 2-(Difluoromethoxy)ethanol into these materials can improve their performance characteristics, leading to applications in advanced display technologies and optoelectronic devices.

The environmental impact of using 2-(Difluoromethoxy)ethanol as an intermediate also deserves consideration. While fluorinated compounds offer numerous benefits in pharmaceutical applications, their environmental fate must be carefully evaluated. Studies have investigated the biodegradability and toxicity of related fluorinated ethers to ensure that their use aligns with sustainable practices. Efforts are ongoing to develop greener synthetic routes that minimize environmental footprint while maintaining high yields and purity.

In conclusion, 2-(Difluoromethoxy)ethanol (CAS No. 1781606-88-9) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features—particularly the combination of hydroxyl and difluoromethoxy groups—make it a versatile intermediate for developing novel therapeutics and functional materials. As research continues to uncover new uses for this compound, its significance in modern chemistry is likely to grow even further.

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